molecular formula C16H26N2OS B7932669 (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

Cat. No.: B7932669
M. Wt: 294.5 g/mol
InChI Key: NILSZGYNYZEBRN-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide is a chiral compound with potential applications in various scientific fields. Its structure includes an amino group, an isopropyl group, a methyl group, and a benzyl group substituted with a methylsulfanyl group. The stereochemistry at the second carbon atom is specified as the S-enantiomer, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutyric acid, isopropylamine, and 4-methylsulfanylbenzyl chloride.

    Amidation Reaction: The first step involves the formation of an amide bond between 3-methylbutyric acid and isopropylamine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Substitution Reaction: The resulting amide is then subjected to a nucleophilic substitution reaction with 4-methylsulfanylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the benzyl group.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired S-enantiomer, which can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Corresponding amines

    Substitution: New amide or urea derivatives

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The presence of the chiral center can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide: The R-enantiomer of the compound, which may have different biological activity and properties.

    2-Amino-N-isopropyl-3-methyl-N-benzyl-butyramide: A similar compound lacking the methylsulfanyl group, which can affect its reactivity and interactions.

    2-Amino-N-isopropyl-3-methyl-N-(4-methoxybenzyl)-butyramide: A compound with a methoxy group instead of a methylsulfanyl group, leading to different chemical and biological properties.

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide is unique due to the presence of the methylsulfanyl group, which can enhance its lipophilicity and influence its interactions with biological targets. The S-enantiomer also provides specific stereochemical properties that can affect its biological activity and selectivity.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILSZGYNYZEBRN-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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